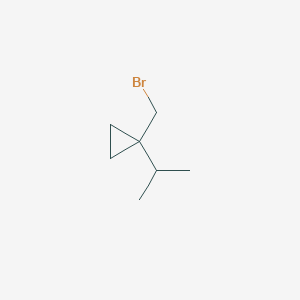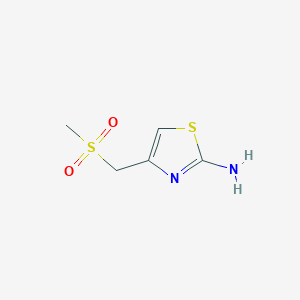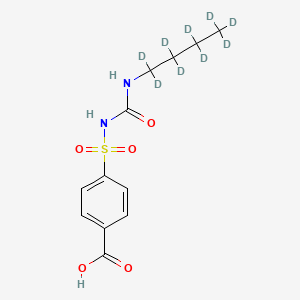
Carboxytolbutamide-d9 (butyl-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy Tolbutamide-d9 is a deuterated derivative of 4-Carboxy Tolbutamide, which is a metabolite of Tolbutamide. Tolbutamide is a sulfonylurea class drug used primarily for the treatment of type 2 diabetes mellitus. The deuterated form, 4-Carboxy Tolbutamide-d9, is often used in scientific research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy Tolbutamide-d9 involves the incorporation of deuterium atoms into the molecular structure of 4-Carboxy Tolbutamide. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 4-Carboxy Tolbutamide-d9 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium content and overall purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxy Tolbutamide-d9 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfonylurea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Carboxy Tolbutamide-d9 is widely used in scientific research due to its deuterated nature, which makes it an excellent tool for:
Proteomics: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Helps in tracing metabolic pathways and studying the metabolism of Tolbutamide.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tolbutamide and its metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic fate of Tolbutamide.
Wirkmechanismus
The mechanism of action of 4-Carboxy Tolbutamide-d9 is similar to that of Tolbutamide. Tolbutamide works by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cell membrane, leading to the inhibition of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane, opening of voltage-gated calcium channels, and influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolbutamide: The parent compound, used for the treatment of type 2 diabetes.
4-Carboxy Tolbutamide: The non-deuterated form of 4-Carboxy Tolbutamide-d9.
Chlorpropamide: Another sulfonylurea drug with a similar mechanism of action.
Acetohexamide: A first-generation sulfonylurea with similar pharmacological properties.
Uniqueness
4-Carboxy Tolbutamide-d9 is unique due to its deuterated nature, which provides several advantages in scientific research. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry. This makes it a valuable tool for proteomics and metabolic studies.
Eigenschaften
Molekularformel |
C12H16N2O5S |
|---|---|
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i1D3,2D2,3D2,8D2 |
InChI-Schlüssel |
GCMVATDSSHTCOS-WRMMWXQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)

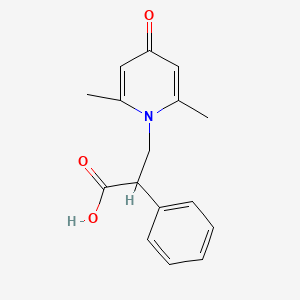

![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)
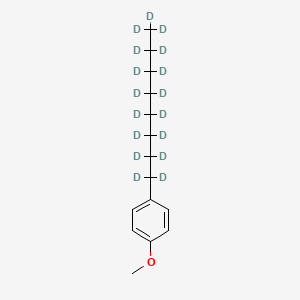
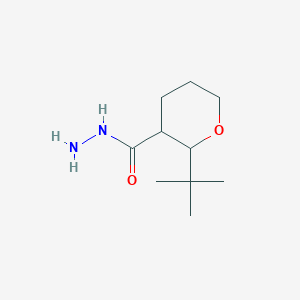
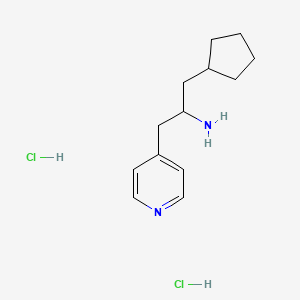
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
![1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15128590.png)
